
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is an organic compound with a complex structure that includes a cyclopentyl ring, an isobutyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides and a suitable base.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other organometallic coupling methods.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a propanoyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is C20H28N2O2. The compound features a tetrahydroquinoline core which is known for various biological activities.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. Studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth in various cancer cell lines.
- Case Study : A study reported that a related compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against human HCT-116 and MCF-7 cell lines, indicating potent antiproliferative effects .
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has gained attention due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
- Mechanism : These compounds may enhance the levels of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.
- Research Findings : Experimental models have shown that such compounds can significantly reduce neuronal cell death in models of neurodegenerative diseases .
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Anticancer | HCT-116 (colon cancer) | IC50 = 1.9 µg/mL | 2023 |
Anticancer | MCF-7 (breast cancer) | IC50 = 7.52 µg/mL | 2023 |
Neuroprotective | Neuronal Cell Lines | Reduction in oxidative stress markers | 2024 |
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the tetrahydroquinoline scaffold.
Synthetic Route Example
- Formation of Tetrahydroquinoline Core : Starting from readily available anilines and cyclic ketones.
- Amidation Reaction : The cyclopentyl and isobutyl groups are introduced via an amidation step using coupling agents such as EDC or DCC.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
Uniqueness
Compared to similar compounds, 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide may exhibit unique properties due to the specific length and branching of its side chains, which can influence its reactivity, binding affinity, and overall biological activity. These differences can make it a more suitable candidate for certain applications, particularly in drug development where slight modifications can lead to significant changes in efficacy and safety profiles.
Biological Activity
3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a cyclopentyl group and a tetrahydroquinoline moiety, which are known to influence its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Enzyme Inhibition : Many tetrahydroquinoline derivatives are known to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties, which could contribute to their therapeutic effects.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the antitumor potential of related compounds. In vitro assays demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Research has indicated that similar compounds exhibit neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory responses and protect against oxidative stress in neuronal cells .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory properties. In animal models, it showed a reduction in inflammatory markers and improved outcomes in conditions characterized by chronic inflammation .
Case Studies
Properties
IUPAC Name |
3-cyclopentyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-15(2)14-23-19-10-9-18(13-17(19)8-12-21(23)25)22-20(24)11-7-16-5-3-4-6-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDIAMAROJECFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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